molecular formula C8H8N2O2 B2457663 ethyl 4-cyano-1H-pyrrole-3-carboxylate CAS No. 156422-76-3

ethyl 4-cyano-1H-pyrrole-3-carboxylate

Cat. No.: B2457663
CAS No.: 156422-76-3
M. Wt: 164.164
InChI Key: NTWGFNWYTUGVSO-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-1H-pyrrole-3-carboxylate is a heterocyclic organic compound with the molecular formula C8H8N2O2. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-cyano-1H-pyrrole-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with an appropriate pyrrole derivative under acidic or basic conditions. The reaction typically proceeds via nucleophilic substitution, where the cyano group is introduced at the 4-position of the pyrrole ring .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acids, while reduction can produce amines. Substitution reactions can result in various functionalized pyrrole derivatives .

Scientific Research Applications

Ethyl 4-cyano-1H-pyrrole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-cyano-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyano group at the 4-position and ethyl ester functionality make it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

ethyl 4-cyano-1H-pyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-2-12-8(11)7-5-10-4-6(7)3-9/h4-5,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWGFNWYTUGVSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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